Piribedil Exhibits 20-Fold Higher Affinity for Dopamine D3 vs. D2-Like Receptors
Piribedil demonstrates a markedly distinct binding profile characterized by a 20-fold higher affinity for the dopamine D3 receptor compared to the D2-like receptor family. This selectivity is quantified using in vitro autoradiography in rat brain tissue, a finding that differentiates it from other NEDAs like pramipexole and ropinirole, which exhibit a different D2/D3 affinity ratio. The D3 receptor is highly localized in limbic regions, which may underpin the drug's unique effects on cognitive and behavioral functions [1].
| Evidence Dimension | Receptor binding affinity (D3 vs. D2-like selectivity) |
|---|---|
| Target Compound Data | 20-fold higher affinity for D3 receptors (IC50 for D3: 30-60 nM; IC50 for D2-like: 10(-7) - 10(-6) M) |
| Comparator Or Baseline | D2-like receptor family (D2, D3, D4) in the same tissue |
| Quantified Difference | 20-fold higher affinity for D3 over D2-like receptors |
| Conditions | In vitro autoradiography in rat brain tissue; [3H]7-OH-DPAT (D3 ligand) and [3H]spiperone (D2-like ligand) binding assays [1] |
Why This Matters
This D3 selectivity profile may translate to distinct clinical effects, particularly for cognitive and limbic symptoms, and provides a scientific rationale for choosing piribedil over other NEDAs with different D2/D3 affinity ratios.
- [1] Cagnotto A, Parotti L, Mennini T. In vitro affinity of piribedil for dopamine D3 receptor subtypes, an autoradiographic study. Eur J Pharmacol. 1996;313(1-2):63-67. View Source
